2-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
Description
Piperazine derivatives are a class of compounds that have been extensively studied for their diverse biological activities. Compounds similar to 2-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide have been synthesized and investigated for various pharmacological properties, including anticancer, antimicrobial, and central nervous system activities.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multi-step chemical reactions, starting from basic chemical precursors like chloroacetyl chloride, piperazine, and various aromatic compounds. For example, a study by Mehta et al. (2019) discusses the synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, highlighting the use of chloroacetylation and subsequent reactions with phenylpiperazine (Mehta et al., 2019).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which is often substituted with various functional groups to enhance biological activity and solubility. The molecular docking studies, as seen in the work by Verma et al. (2017), provide insights into how these compounds interact with biological targets, indicating the importance of molecular structure in determining the binding affinity and activity of these compounds (Verma et al., 2017).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, which are critical for modifying the chemical properties of the compound. The chemical reactivity of these compounds is influenced by the substituents on the piperazine ring and the other functional groups present in the molecule.
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystallinity, are crucial for their formulation and therapeutic application. The insertion of solubilizing groups, like in the study by Shibuya et al. (2018), can significantly enhance the aqueous solubility of these compounds, making them more suitable for oral administration (Shibuya et al., 2018).
properties
IUPAC Name |
2-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClFN3O/c22-19-7-4-8-20(23)18(19)15-25-11-13-26(14-12-25)16-21(27)24-10-9-17-5-2-1-3-6-17/h4-5,7-8H,1-3,6,9-16H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUDVMXTBFGEQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2CCN(CC2)CC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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